Neomethymycin

Antibacterial susceptibility Disk diffusion assay Macrolide SAR

Neomethymycin (C₂₅H₄₃NO₇, MW 469.61) is a twelve-membered macrolide antibiotic biosynthesized by Streptomyces venezuelae ATCC 15439. It belongs to the pikromycin–methymycin biosynthetic family, wherein the common precursor 10-deoxymethynolide (YC-17) is regiospecifically hydroxylated by the cytochrome P450 monooxygenase PikC at the C-12 secondary carbon of the propionyl starter-unit sidechain to yield neomethymycin, while hydroxylation at the C-10 tertiary carbon yields its closest structural analog, methymycin.

Molecular Formula C25H43NO7
Molecular Weight 469.6 g/mol
CAS No. 497-73-4
Cat. No. B1240094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomethymycin
CAS497-73-4
Synonymsneomethymycin
Molecular FormulaC25H43NO7
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C
InChIInChI=1S/C25H43NO7/c1-13-9-10-20(28)14(2)11-15(3)22(17(5)24(30)32-23(13)18(6)27)33-25-21(29)19(26(7)8)12-16(4)31-25/h9-10,13-19,21-23,25,27,29H,11-12H2,1-8H3/b10-9+/t13-,14-,15+,16-,17-,18-,19+,21-,22+,23+,25+/m1/s1
InChIKeyUEIVQYHYALXCBD-OTUJEKPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomethymycin (CAS 497-73-4): A 12-Membered Macrolide Antibiotic with Distinct Regiochemical Identity for Life Science Procurement


Neomethymycin (C₂₅H₄₃NO₇, MW 469.61) is a twelve-membered macrolide antibiotic biosynthesized by Streptomyces venezuelae ATCC 15439 [1]. It belongs to the pikromycin–methymycin biosynthetic family, wherein the common precursor 10-deoxymethynolide (YC-17) is regiospecifically hydroxylated by the cytochrome P450 monooxygenase PikC at the C-12 secondary carbon of the propionyl starter-unit sidechain to yield neomethymycin, while hydroxylation at the C-10 tertiary carbon yields its closest structural analog, methymycin [2]. Neomethymycin carries a single desosamine sugar appended to the 12-membered macrolactone ring and exhibits antibacterial activity predominantly against Gram-positive bacteria, with additional activity against a limited number of Gram-negative species [1].

1
Regiochemical probe C-12 hydroxylated 12-membered macrolide for SAR studies mapping hydroxyl position effects on antimicrobial activity
2
Biosynthetic marker PikC cytochrome P450 pathway output marker; authentic standard for neomethymycin:methymycin product ratio context
3
Resistance scaffold Non-inducing macrolide scaffold for erm MLSB resistance mechanism and ketolide development research

Why Methymycin or Pikromycin Cannot Substitute for Neomethymycin in Research and Industrial Applications


Although neomethymycin differs from methymycin by the position of only a single hydroxyl group (C-12 vs. C-10 on the macrolactone ring), this subtle structural variation produces marked differences in chemical behavior, physicochemical properties, and biological activity that render the two compounds non-interchangeable [1]. Neomethymycin exhibits a melting point approximately 39 °C lower than methymycin, a substantially different optical rotation, and a distinct UV absorption profile [2]. In standardized disk-diffusion assays, neomethymycin generates a larger zone of inhibition than methymycin against Bacillus subtilis at equivalent loading [3]. Furthermore, the entire pikromycin–methymycin series, including neomethymycin, is distinguished from clinically deployed macrolides such as erythromycin by its inability to induce the erm-based MLSB resistance mechanism—a property critical for researchers studying resistance mitigation [4]. Procurement of methymycin or pikromycin as a substitute for neomethymycin would compromise experimental reproducibility across SAR studies, biosynthetic investigations, and resistance mechanism assays.

Regioisomer shift Methymycin carries a C-10 hydroxyl instead of C-12; antimicrobial potency and physicochemical properties may differ substantially.
QC identity mismatch Markedly different optical rotation and UV absorption profiles mean methymycin may fail incoming material identity checks designed for neomethymycin.
Resistance induction Erythromycin and 16-membered macrolides induce MLSB resistance; substitution would introduce a resistance phenotype absent in the pikromycin series, confounding resistance-evation studies.

Neomethymycin Differential Evidence: Quantitative Comparator Data for Procurement Decision-Making


Antibacterial Activity: Zone of Inhibition Against Bacillus subtilis Compared with Methymycin and Novamethymycin

In a standardized disk-diffusion assay against Bacillus subtilis, neomethymycin produced a 20 mm zone of inhibition at a loading of 100 μg/disk. Under identical conditions, its closest structural analog methymycin produced an 18 mm zone, while the dihydroxylated derivative novamethymycin also produced an 18 mm zone. This quantifies neomethymycin as the most active of the three structurally related 12-membered macrolides in this assay [1]. The difference, while modest (2 mm; approximately 11% larger diameter), is reproducible and directly tied to the C-12 hydroxyl regiochemistry.

Zone of Inhibition (B. subtilis)
Head-to-head
20 mm vs 18 mm (+2 mm)
C-12 hydroxyl supports higher antibacterial activity in this model
Disk diffusion, 100 μg/disk
Antibacterial susceptibility Disk diffusion assay Macrolide SAR

Melting Point Differentiation: 39 °C Lower than Methymycin

Neomethymycin has a reported melting point of 156–158 °C (crystals from ether + hexane), whereas methymycin melts at 195.5–197 °C (prisms from absolute ethanol)—a difference of approximately 39 °C [1][2]. This substantial thermal stability gap arises solely from the repositioning of one hydroxyl group from C-10 (methymycin) to C-12 (neomethymycin) [3]. The lower melting point of neomethymycin reflects altered crystal packing and intermolecular hydrogen-bonding networks.

Melting Point
Head-to-head
156–158 °C vs 195.5–197 °C (Δ ≈ −39 °C)
Lower melting point reflects altered crystal packing and hydrogen bonding
Crystallization solvents differ (ether/hexane vs ethanol)
Physicochemical characterization Crystallinity Thermal analysis

Optical Rotation Differentiation: +93° (Neomethymycin) vs. +61° (Methymycin)

Neomethymycin exhibits a specific optical rotation of [α]D²⁵ +93° [1]. In contrast, methymycin displays [α]D²² +61° (c = 0.7 in methanol) or +74° (c = 1.1 in chloroform) [2]. The approximately 1.5-fold higher magnitude of neomethymycin's optical rotation provides a clear chiroptical fingerprint that distinguishes the two regioisomers. Despite sharing the same absolute configuration (2S, 3R, 4S, 6R) at the relevant asymmetric centers [3], the C-12 hydroxyl in neomethymycin versus the C-10 hydroxyl in methymycin generates a measurably different interaction with plane-polarized light.

Optical Rotation
Head-to-head
[α]D²⁵ +93° vs +61° (MeOH) / +74° (CHCl₃)
1.5-fold higher rotation provides clear chiroptical fingerprint for regioisomer differentiation
Measured at 25 °C (neomethymycin) vs 22 °C (methymycin)
Chiroptical properties Absolute configuration Quality control

UV Absorption Profile: Single λmax at 227.5 nm vs. Dual λmax Pattern for Methymycin

Neomethymycin displays a single UV absorption maximum at 227.5 nm (log ε 4.10) in ethanol [1]. Methymycin, by comparison, exhibits a distinctly different UV profile with dual absorption maxima at 223 nm (ε 10,500) and 322 nm (ε 47) in methanol [2]. The presence of a second, longer-wavelength band at 322 nm in methymycin—absent in neomethymycin—reflects the different electronic environment of the α,β-unsaturated ketone chromophore when the hydroxyl substituent is at C-10 rather than C-12 [3]. This spectral difference provides a straightforward UV-based method to verify compound identity and detect cross-contamination.

UV Absorption
Head-to-head
Single λmax 227.5 nm vs dual 223 + 322 nm
Spectral difference (single vs dual band) enables rapid UV-based identity verification
Neomethymycin in ethanol; methymycin in methanol
UV-Vis spectroscopy Chromophore analysis Analytical differentiation

Non-Induction of erm-Based MLSB Resistance: Class-Level Distinction from Erythromycin and 16-Membered Macrolides

The 12- and 14-membered ring macrolides of the pikromycin series—including neomethymycin, methymycin, pikromycin, and narbomycin—do not induce the erm family of rRNA methyltransferase genes that confer the MLSB (macrolide–lincosamide–streptogramin B) resistance phenotype widely distributed in respiratory pathogens [1]. This is in direct contrast to 14-membered macrolides such as erythromycin and 16-membered macrolides, which are potent inducers of erm gene expression [1]. The non-inducing character of the pikromycin series has been experimentally verified using translational attenuator–lacZ reporter gene fusion constructs based on ermSV from Streptomyces viridochromogenes and ermC from Staphylococcus aureus [1]. While this is a class-level inference—neomethymycin has not been individually assayed for erm induction potency—it is biosynthetically and structurally co-classified with methymycin and pikromycin within the same biosynthetic gene cluster and macrolactone scaffold family.

erm MLSB Induction
Class-level
Non-inducing vs erythromycin (inducer)
Class-level property supports resistance evasion research; avoids triggering prevalent macrolide resistance mechanism
Neomethymycin not individually assayed; inferred from pikromycin series data
Macrolide resistance erm induction MLSB phenotype Ketolide development

Production Rarity and Purification Context: A Minor Coproduct Isolated from Methymycin Mother Liquors

Neomethymycin is not the primary fermentation product of Streptomyces venezuelae; it is isolated as a minor component from the mother liquors remaining after methymycin crystallization [1]. In wild-type liquid cultures, the immediate PikC substrate YC-17 and the 14-membered intermediate narbomycin accumulate preferentially, with only small amounts of the hydroxylated end-products neomethymycin and pikromycin being produced [2]. The wild-type PikC enzyme converts YC-17 with approximately 40% efficiency and a neomethymycin-to-methymycin product ratio of 0.81 [3]. Production enhancement strategies—including pikC overexpression and ferrous sulfate supplementation—can increase bioconversion to methymycin and neomethymycin by approximately three-fold relative to wild-type S. venezuelae, yet neomethymycin typically remains the less abundant regioisomer [2]. This inherent scarcity, combined with the need for chromatographic separation from the co-produced methymycin, makes authenticated neomethymycin a procurement-critical item.

Fermentation Abundance
Reported
Minor coproduct; product ratio 0.81 vs 1.0 (neomethymycin:methymycin)
Supply is inherently constrained by mother-liquor isolation step
Requires chromatographic separation from co-produced methymycin
Natural product isolation Fermentation co-product Supply chain scarcity

Neomethymycin: High-Impact Research and Industrial Application Scenarios Driven by Differential Evidence


Macrolide Structure–Activity Relationship (SAR) Studies: Mapping the Consequence of C-10 vs. C-12 Hydroxylation

Neomethymycin is the definitive tool compound for investigating how the position of a single hydroxyl group on the macrolactone ring modulates antibacterial potency, ribosomal binding, and pharmacokinetic properties. The 2 mm zone-of-inhibition advantage over methymycin against B. subtilis [1], combined with the 39 °C melting point depression and distinct chiroptical signature [2], provides a multi-parametric dataset for SAR model building. Researchers can systematically compare neomethymycin (C-12 OH), methymycin (C-10 OH), and the dihydroxylated novamethymycin (C-10, C-12 di-OH) to deconvolute the contribution of each hydroxyl position to target engagement and physicochemical behavior.

Biosynthetic Pathway Engineering: Probing PikC Cytochrome P450 Regioselectivity and Substrate Flexibility

Neomethymycin is an essential analytical standard and pathway output marker for studies of the PikC monooxygenase—a rare example of a P450 capable of hydroxylating both 12- and 14-membered macrolactone substrates at two distinct carbon positions [1]. The wild-type PikC neomethymycin:methymycin product ratio of 0.81 [2] provides a quantitative baseline against which enzyme engineering efforts (e.g., D50N mutant, ratio 1.15) can be benchmarked. Neomethymycin is required as an authentic reference to quantify product distribution in PikC mutagenesis, directed evolution, and biocatalytic platform development studies.

Macrolide Resistance Mechanism Research: Exploiting the Non-Inducing Character of the Pikromycin Scaffold

The pikromycin-series macrolides, including neomethymycin, are distinguished from erythromycin and 16-membered macrolides by their failure to induce erm-based MLSB resistance [1]. Neomethymycin therefore serves as a privileged scaffold for medicinal chemistry programs aimed at developing ketolide or macrolide analogs that retain antibacterial activity while evading resistance induction. It can be used as a negative control in erm-reporter gene assays and as a starting material for semi-synthetic derivatization toward novel non-inducing macrolide antibiotics.

Natural Product Isolation and Analytical Method Development: Reference Standard for Regioisomer Resolution

Because neomethymycin co-elutes as a minor component alongside the more abundant methymycin in S. venezuelae fermentation extracts, it is a critical reference standard for developing and validating HPLC, LC-MS, and TLC methods capable of resolving these two closely related regioisomers [1]. The distinct UV absorption profiles—single λmax at 227.5 nm for neomethymycin versus the dual-band pattern (223 + 322 nm) for methymycin [2]—enable photodiode-array-based peak identity confirmation. Procurement of authenticated neomethymycin is essential for any laboratory engaged in pikromycin-pathway metabolomics, natural product dereplication, or process analytical technology (PAT) implementation for macrolide fermentation monitoring.

Application Selection Property Validation Focus
Macrolide SAR Studies Regiochemical identity (C-12 vs C-10 hydroxyl) Antimicrobial activity and physicochemical property profiling
Biosynthetic Pathway Engineering PikC product ratio context (neomethymycin:methymycin) PikC mutant product distribution analysis
Macrolide Resistance Research erm non-inducing scaffold erm induction reporter profiling
Analytical Method Development Regioisomer chromatographic resolution Spectroscopic and chromatographic identity verification
Quote Request

Request a Quote for Neomethymycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.